Comparative Efficacy in Attenuating Angiotensin II-Induced Hypertension
In a murine model of angiotensin II-induced hypertension, 5-methyl-2-HOBA (2-(aminomethyl)-4-methylphenol) demonstrated significant attenuation of the hypertensive response, an effect not observed with the negative control compound N-methyl-2-HOBA or the less active isomer 4-HOBA [1]. This in vivo differentiation confirms the compound's specific activity as an isoketal scavenger [2].
| Evidence Dimension | Effect on angiotensin II-induced increase in systolic blood pressure in mice |
|---|---|
| Target Compound Data | Significantly attenuated hypertensive response (P < 0.05 vs. Angiotensin II control) |
| Comparator Or Baseline | N-methyl-2-HOBA (negative control) and 4-HOBA (isomer): No significant attenuation of hypertensive response. |
| Quantified Difference | Qualitative difference; the target compound produced a statistically significant reduction in blood pressure while the comparators did not. |
| Conditions | In vivo murine model: angiotensin II infusion (490 ng/kg/min) for 2 weeks; compound administered in drinking water (1 g/L). |
Why This Matters
This in vivo efficacy data confirms that 2-(aminomethyl)-4-methylphenol, but not its close structural analogs, is a functional isoketal scavenger in a disease-relevant model.
- [1] PMC Figure 2A. (2015). Effect of isoketal scavengers 2-HOBA, 5-methyl-2-HOBA (5-Me-2-HOBA), and pentylpyridoxamine (PnPM) and control compounds N-methyl-2-HOBA (N-Me-2-HOBA) and 4-HOBA on the hypertensive response to angiotensin II. PMC4220659. View Source
- [2] Kirabo, A., Fontana, V., de Faria, A. P., Loperena, R., Galindo, C. L., Wu, J., ... & Harrison, D. G. (2014). DC isoketal-modified proteins activate T cells and promote hypertension. The Journal of Clinical Investigation, 124(10), 4642-4656. View Source
